molecular formula C21H26N2O4S B497956 N-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-2,5-dimethoxy-4-methylbenzenesulfonamide CAS No. 927637-79-4

N-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-2,5-dimethoxy-4-methylbenzenesulfonamide

Cat. No.: B497956
CAS No.: 927637-79-4
M. Wt: 402.5g/mol
InChI Key: UZUKVZXSEVWMRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-2,5-dimethoxy-4-methylbenzenesulfonamide” is a complex organic molecule. It contains an indole ring, which is a common structure in many natural products and pharmaceuticals . The molecule also has a benzenesulfonamide group, which is often found in drugs and has various biological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the 2,5-dimethylindole and 2,5-dimethoxy-4-methylbenzenesulfonamide moieties. These could then be coupled using a variety of methods, depending on the specific functional groups present .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography . These techniques would provide information about the connectivity of the atoms, the presence of functional groups, and the 3D structure of the molecule.


Chemical Reactions Analysis

The chemical reactivity of this compound would depend on the functional groups present. The indole ring is aromatic and relatively stable, but can undergo electrophilic substitution reactions . The benzenesulfonamide group could potentially be hydrolyzed under acidic or basic conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be determined by its molecular structure. For example, the presence of the sulfonamide group could enhance its water solubility .

Scientific Research Applications

Synthesis and Structural Characterization

  • The synthesis and structural characterization of derivatives related to the sulfonamide group, including efforts to explore their potential as antitubercular agents or anticancer properties, are fundamental. For example, derivatives have been docked against enzymes to investigate their inhibitory action, suggesting potential as therapeutic agents against diseases like tuberculosis and cancer (Purushotham & Poojary, 2018), (Zhang et al., 2010).

Antimicrobial and Antiproliferative Activities

  • Research on sulfonamide derivatives explores their antimicrobial and antiproliferative activities. These studies are crucial for developing new therapeutic agents, particularly for treating infections and cancer. Compounds have shown moderate inhibitory activity against pathogens like Candida albicans and potential against Gram-positive bacteria (Ramadan et al., 2019), (Abbasi et al., 2017).

Structure-Activity Relationships (SAR)

  • Exploring the structure-activity relationships of sulfonamide derivatives aids in understanding how chemical modifications influence biological activity, particularly in the context of antitumor and antiproliferative effects. This understanding is vital for optimizing these compounds for therapeutic use (Mun et al., 2012).

Computational Studies and Molecular Docking

  • Computational studies, including molecular docking, provide insights into the interaction mechanisms of sulfonamide derivatives with biological targets, offering a foundation for designing more effective drugs. Such studies help in predicting the efficacy of new compounds against specific targets, contributing to the drug development process (Murthy et al., 2018), (Li et al., 2015).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many drugs that contain an indole ring or a sulfonamide group act by binding to specific proteins or enzymes in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any chemical, appropriate precautions should be taken when handling it to avoid exposure .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity. This could lead to the development of new drugs or other useful products .

Properties

IUPAC Name

N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2,5-dimethoxy-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S/c1-13-6-7-18-17(10-13)16(15(3)23-18)8-9-22-28(24,25)21-12-19(26-4)14(2)11-20(21)27-5/h6-7,10-12,22-23H,8-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZUKVZXSEVWMRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2CCNS(=O)(=O)C3=C(C=C(C(=C3)OC)C)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.